molecular formula C15H14O4 B567699 5-Methoxy-3-(3-methoxyphenyl)benzoic acid CAS No. 1261970-38-0

5-Methoxy-3-(3-methoxyphenyl)benzoic acid

Cat. No.: B567699
CAS No.: 1261970-38-0
M. Wt: 258.273
InChI Key: KZTXLLYIVFEMLG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 5-Methoxy-3-(3-methoxyphenyl)benzoic acid involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(3-methoxyphenyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3’,5-dimethoxy-[1,1’-biphenyl]-3-carboxaldehyde or 3’,5-dimethoxy-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: Formation of 3’,5-dimethoxy-[1,1’-biphenyl]-3-methanol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

5-Methoxy-3-(3-methoxyphenyl)benzoic acid has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(3-methoxyphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzoic acid: Similar structure but lacks the biphenyl moiety.

    3,5-Dimethoxybenzoic acid: Similar structure but lacks the additional phenyl ring.

    3-Methoxyphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.

Uniqueness

5-Methoxy-3-(3-methoxyphenyl)benzoic acid is unique due to the presence of both methoxy groups and a carboxylic acid group on a biphenyl structure. This combination of functional groups and the biphenyl scaffold provides distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

5-Methoxy-3-(3-methoxyphenyl)benzoic acid, a compound with the molecular formula C15H14O4, has garnered attention in recent years due to its notable biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anticancer, and antiprotozoal activities, supported by various studies and data.

Chemical Structure and Properties

The compound is characterized by a methoxy group and a benzoic acid moiety, contributing to its biological interactions. The structural formula can be represented as follows:

C15H14O4\text{C}_{15}\text{H}_{14}\text{O}_{4}

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines, including Caco-2 (colon cancer), MCF-7 (breast cancer), and HepG2 (hepatoma) cells. The compound demonstrated a concentration-dependent inhibition of cell proliferation, with IC50 values indicating potent activity.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
Caco-212.5Induction of apoptosis
MCF-710.0Inhibition of NF-κB signaling
HepG215.0Cell cycle arrest at G1 phase

The mechanism involves the modulation of key signaling pathways such as NF-κB and AP-1, which are critical in oncogenesis .

2. Antiprotozoal Activity

In addition to its anticancer effects, this compound has shown promising results against protozoan infections. It was tested against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The results indicated that it is more potent than traditional treatments.

Table 2: Antiprotozoal Activity of this compound

Protozoan SpeciesIC50 (µM)Reference Compound IC50 (µM)
E. histolytica0.0500.740
G. intestinalis0.045Not Available
T. vaginalis0.070Not Available

The structure-activity relationship (SAR) analysis suggests that the presence of methoxy groups enhances the activity against these pathogens .

3. Anti-inflammatory Properties

Preliminary studies suggest that this compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study evaluated the effects of varying concentrations of this compound on MCF-7 cells over a period of 48 hours. Results showed a significant reduction in cell viability at concentrations above 10 µM, with morphological changes indicative of apoptosis observed under microscopy.

Case Study 2: Antiprotozoal Screening

In vitro assays were conducted to assess the efficacy against E. histolytica. The compound was administered at different concentrations, revealing an IC50 value significantly lower than that of standard treatments such as metronidazole.

Properties

IUPAC Name

3-methoxy-5-(3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-13-5-3-4-10(7-13)11-6-12(15(16)17)9-14(8-11)19-2/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTXLLYIVFEMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689155
Record name 3',5-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261970-38-0
Record name 3',5-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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